4-(6-(4-((2-Methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine
Descripción
Propiedades
IUPAC Name |
4-[6-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O5S/c1-15-2-3-16(25(26)27)14-17(15)31(28,29)24-8-6-22(7-9-24)18-4-5-19(21-20-18)23-10-12-30-13-11-23/h2-5,14H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYGOSRQQPWWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 4-(6-(4-((2-Methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine, also known by its CAS number 886893-85-2, is a synthetic organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 432.49 g/mol. Its structure features a morpholine ring, a pyridazine moiety, and a piperazine unit linked to a nitrophenyl sulfonyl group, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
-
Enzyme Inhibition :
- The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which may increase acetylcholine levels in the synaptic cleft, beneficial for conditions like Alzheimer's disease.
- Antitumor Activity :
- Antibacterial Properties :
Biological Activity Data
Case Studies
Several studies have investigated the biological activity of this compound:
- Neuroprotective Effects : A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage by modulating neuroinflammatory pathways.
- Cancer Research : In vitro experiments showed that it effectively inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells, with IC50 values indicating significant potency .
- Antimicrobial Testing : Research focused on its antibacterial properties revealed that it was particularly effective against Gram-positive bacteria, with lower MIC values compared to traditional antibiotics like ciprofloxacin .
Comparación Con Compuestos Similares
Structural Analogues from Heterocyclic Libraries ()
Compounds 9f–9j in share a central aniline core with sulfonylated piperazine and pyridinylmethyl substituents, differing in sulfonyl aryl groups. Key comparisons:
| Compound ID | Sulfonyl Substituent | Molecular Weight (m/z) | LCMS Retention Time (min) | Purity |
|---|---|---|---|---|
| 9f | Phenyl | 454.1 [M + H]+ | 2.289 | >98% |
| 9g | 3,4-Dichlorophenyl | 522.0 [M + H]+ | 2.637 | 8% |
| 9h | 4-Trifluoromethylphenyl | 522.1 [M + H]+ | 2.551 | 21% |
| 9i | Naphthalen-2-yl | 504.1 [M + H]+ | 2.559 | >98% |
| 9j | 4-Fluorophenyl | 472.1 [M + H]+ | 2.326 | 31% |
| Target Compound | 2-Methyl-5-nitrophenyl | ~530–540 (estimated) | N/A | N/A |
Key Observations :
- Molecular Weight : The target’s estimated mass (~530–540 Da) exceeds most analogues in , which may affect membrane permeability.
- Synthetic Accessibility : Compounds like 9f and 9i achieve >98% purity via commercial synthesis, whereas others (e.g., 9g ) show low yields (8%), suggesting challenges in introducing bulky/electron-deficient substituents .
Thienopyrimidine-Based Analogues (–5)
Patented compounds in –5 feature thieno[3,2-d]pyrimidine or thieno[2,3-d]pyrimidine cores with morpholine and sulfonylated piperazine groups. For example:
- Compound 154: 5-[6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidin-2-yl]-pyrimidin-2-ylamine (MH+ 494.19) .
- Compound 101: 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (MH+ 494.19) .
Key Comparisons :
Morpholine Sulfonyl Derivatives ()
lists morpholine sulfonamides like 4-[(4-nitrophenyl)sulfonyl]morpholine and 4-[(2-hydrazino-5-nitrophenyl)sulfonyl]morpholine, which lack the piperazine-pyridazine framework. These compounds serve as intermediates but highlight the role of nitro groups in directing reactivity during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
